

# Research Applications of AT-101 in Solid Tumors: Application Notes and Protocols

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Compound of Interest		
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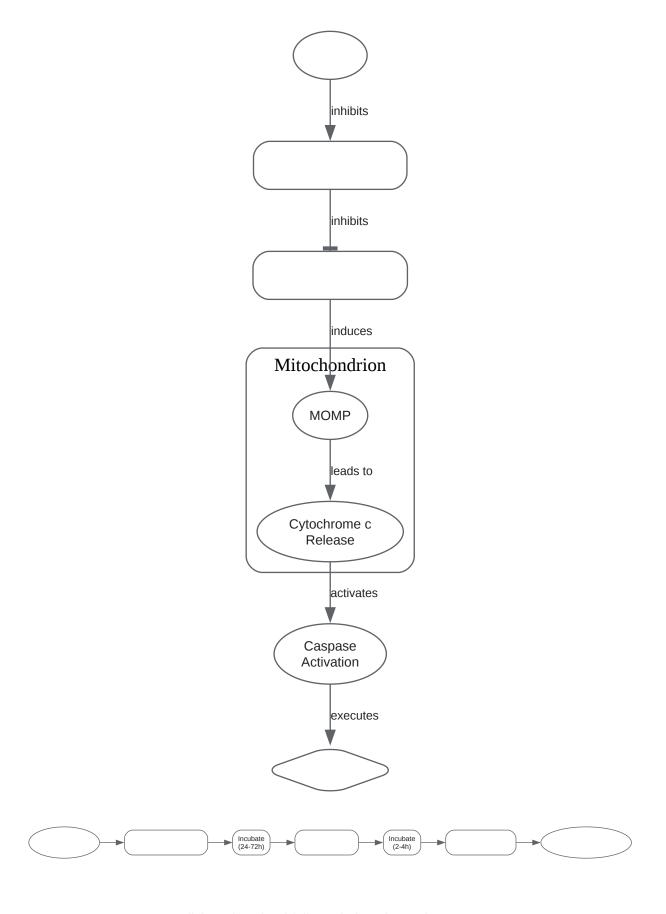
### For Researchers, Scientists, and Drug Development Professionals

Introduction: AT-101, the R-(-)-enantiomer of gossypol, is a promising small-molecule inhibitor currently under investigation for the treatment of various solid tumors. AT-101 functions as a BH3 mimetic, targeting the anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, and Mcl-1). By binding to these proteins, AT-101 disrupts their ability to sequester pro-apoptotic proteins, thereby lowering the threshold for apoptosis and promoting cancer cell death. This document provides an overview of the research applications of AT-101 in solid tumors, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.

## Mechanism of Action: Induction of Apoptosis via Bcl-2 Family Inhibition

AT-101 acts as a pan-Bcl-2 family inhibitor, binding to the BH3 domain of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[1][2] This action mimics the function of endogenous pro-apoptotic BH3-only proteins. The binding of AT-101 to anti-apoptotic Bcl-2 family members prevents them from sequestering pro-apoptotic effector proteins, Bak and Bax. This leads to the activation of Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[1]





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#### References

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- 2. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules PMC [pmc.ncbi.nlm.nih.gov]
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